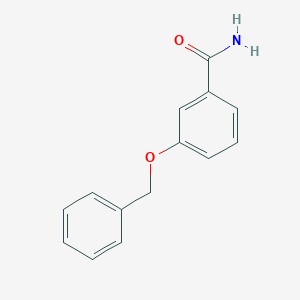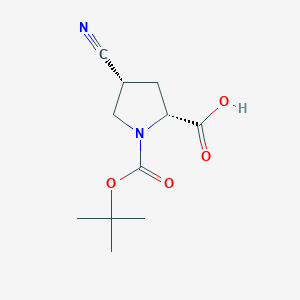
1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C4H5N3O2 . It is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms in the ring .
Molecular Structure Analysis
The molecular structure of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid is planar . The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions .Physical And Chemical Properties Analysis
1-methyl-1H-1,2,3-triazole-4-carboxylic acid is a solid compound . It has a molecular weight of 127.1 . Other physical and chemical properties such as boiling point, flash point, and density are not explicitly mentioned for this specific compound in the available resources.Aplicaciones Científicas De Investigación
Antifungal Activity
1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been used in the synthesis of compounds that exhibited antifungal activity . For example, triazole-containing drugs like fluconazole and voriconazole are commonly used antifungals .
Antimicrobial Activity
These compounds have shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antiviral Activity
1-methyl-1H-1,2,3-triazole-4-carboxylic acid derivatives have been used to synthesize compounds active against replication of influenza A and herpes simplex virus type 1 (HSV-1) . Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, is a notable example of a drug with a triazole structure .
Anticancer Activity
These compounds have shown anticancer activity against various cancer cell lines . Letrozole, anastrozole, and vorozole are examples of anticancer drugs that are very effective .
Anti-inflammatory and Analgesic Activity
Triazole compounds show versatile biological activities, including anti-inflammatory and analgesic effects .
Antiepileptic Activity
Triazole nucleus is present as a central structural component in a number of drug classes such as antiepileptic . Rufinamide is a commercially available triazole-containing antiepileptic drug .
Antihypertensive Activity
Triazole compounds have also been used in the synthesis of antihypertensive drugs. Trapidil is a commercially available triazole-containing antihypertensive drug .
Antidepressant Activity
Triazole compounds have been used in the synthesis of antidepressant drugs. Trazodone and nefazodone are commercially available triazole-containing antidepressant drugs .
Propiedades
IUPAC Name |
1-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-7-2-3(4(8)9)5-6-7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXBHALPHVDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617803 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
16681-71-3 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)


![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)




